molecular formula C8H8F2 B11757760 (2,2-Difluoroethyl)benzene CAS No. 50561-98-3

(2,2-Difluoroethyl)benzene

Cat. No.: B11757760
CAS No.: 50561-98-3
M. Wt: 142.15 g/mol
InChI Key: SVQHPJKYUJYLJD-UHFFFAOYSA-N
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Description

(2,2-Difluoroethyl)benzene is an organic compound with the molecular formula C8H8F2 It is a derivative of benzene, where two hydrogen atoms on the ethyl side chain are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluoroethyl)benzene can be achieved through several methods. One common approach involves the electrophilic 2,2-difluoroethylation of benzene derivatives using hypervalent iodine reagents. This method allows for the selective introduction of the 2,2-difluoroethyl group into the benzene ring under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic fluorination processes. These methods are optimized for high yield and purity, often employing continuous-flow reactors to ensure efficient mixing and temperature control .

Chemical Reactions Analysis

Types of Reactions: (2,2-Difluoroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include difluoroethylated nucleophiles, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Comparison with Similar Compounds

  • 1,2-Difluorobenzene
  • 1,3-Difluorobenzene
  • 1,4-Difluorobenzene

Comparison: (2,2-Difluoroethyl)benzene is unique due to the presence of the difluoroethyl group, which provides distinct chemical properties compared to other difluorobenzenes. The difluoroethyl group enhances the compound’s lipophilicity and stability, making it more suitable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2,2-difluoroethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQHPJKYUJYLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964785
Record name (2,2-Difluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50561-98-3
Record name NSC142234
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,2-Difluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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